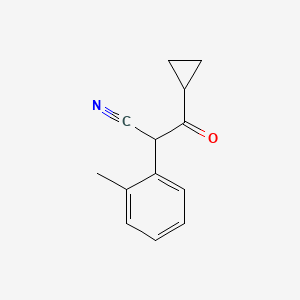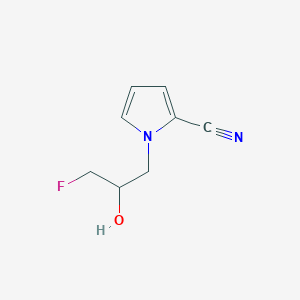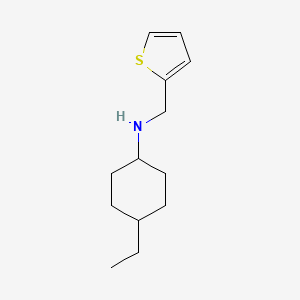![molecular formula C13H19NO B13259133 [2-(Cyclohexylamino)phenyl]methanol CAS No. 106898-72-0](/img/structure/B13259133.png)
[2-(Cyclohexylamino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(Cyclohexylamino)phenyl]methanol: is an organic compound with the molecular formula C13H19NO . It is characterized by a phenyl ring substituted with a cyclohexylamino group and a methanol group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [2-(Cyclohexylamino)phenyl]methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium. The Grignard reagent is then reacted with cyclohexanone to form the desired product
Properties
CAS No. |
106898-72-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[2-(cyclohexylamino)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2 |
InChI Key |
LAJAQHGRIOIMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13259063.png)
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)


![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)

![4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13259097.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)

![tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B13259116.png)

